

# Spectroscopic Profile of Ethyl 2-Furanpropionate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-furanpropionate

Cat. No.: B158936

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-furanpropionate** (CAS No: 10031-90-0), a key fragrance and flavoring agent. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

## Spectroscopic Data

The structural elucidation and characterization of **Ethyl 2-furanpropionate** are critically dependent on various spectroscopic techniques. The quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Ethyl 2-furanpropionate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.27	t	1H	H-5 (furan)
6.25	d	1H	H-4 (furan)
6.01	d	1H	H-3 (furan)
4.10	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.92	t	2H	Furan-CH <sub>2</sub> -CH <sub>2</sub> -
2.65	t	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COO-
1.22	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for **Ethyl 2-furanpropionate**

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	C=O (ester)
155.0	C-2 (furan, substituted)
141.0	C-5 (furan)
110.2	C-4 (furan)
105.5	C-3 (furan)
60.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
34.0	-CH <sub>2</sub> -COO-
23.5	Furan-CH <sub>2</sub> -
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Data for **Ethyl 2-furanpropionate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2982	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1505	Medium	C=C stretch (furan ring)
1175	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Ethyl 2-furanpropionate**

m/z	Relative Intensity (%)	Assignment
168	25	[M] <sup>+</sup> (Molecular Ion)
95	100	[C <sub>5</sub> H <sub>4</sub> O-CH <sub>2</sub> ] <sup>+</sup> (Base Peak)
81	60	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup>
43	45	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

## NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Ethyl 2-furanpropionate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.<sup>[1]</sup> A small amount of tetramethylsilane (TMS) is added as an internal standard.<sup>[1]</sup>

- Instrument Parameters:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
- Data Acquisition: For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.[1]

## FT-IR Spectroscopy

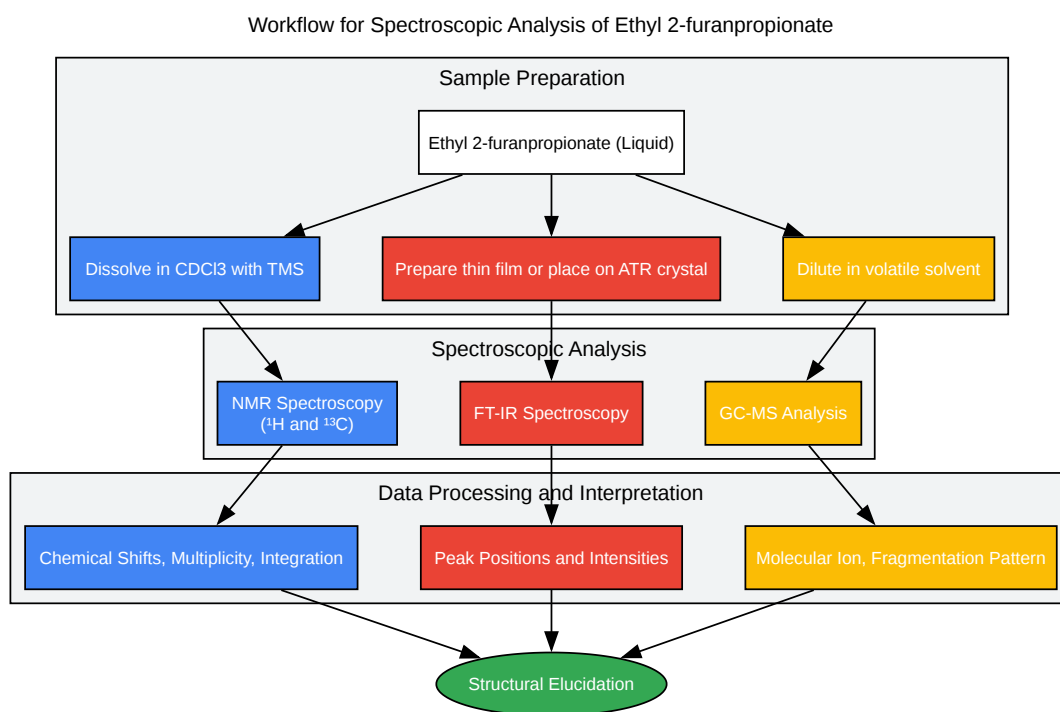
- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2][3][4] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[2][3][5]
- Instrument Parameters: The spectrum is recorded in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).[2]
- Data Acquisition: A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first.[5] The sample spectrum is then recorded, and the background is automatically subtracted by the instrument software.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **Ethyl 2-furanpropionate** is prepared in a volatile organic solvent such as dichloromethane or hexane.[6][7]
- GC Parameters: A capillary column suitable for the analysis of volatile organic compounds is used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of components.
- MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio ( $m/z$ ) is scanned over a range of approximately 40-400 amu.

## Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of a liquid organic compound like **Ethyl 2-furanpropionate** is depicted below.



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Caption: Spectroscopic analysis workflow for **Ethyl 2-furanpropionate**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)